molecular formula C10H11ClO2S B14529438 2-(Phenylsulfanyl)ethyl chloroacetate CAS No. 62394-37-0

2-(Phenylsulfanyl)ethyl chloroacetate

Cat. No.: B14529438
CAS No.: 62394-37-0
M. Wt: 230.71 g/mol
InChI Key: CMRSTHQNENYLDU-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)ethyl chloroacetate is an organic compound that features a phenylsulfanyl group attached to an ethyl chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)ethyl chloroacetate typically involves the reaction of phenylsulfanyl ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)ethyl chloroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azidoacetates, thiocyanatoacetates, and aminoacetates.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-(Phenylsulfanyl)ethyl chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfanyl)ethyl chloroacetate is unique due to the presence of both the phenylsulfanyl and chloroacetate groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

62394-37-0

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-phenylsulfanylethyl 2-chloroacetate

InChI

InChI=1S/C10H11ClO2S/c11-8-10(12)13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CMRSTHQNENYLDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC(=O)CCl

Origin of Product

United States

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